molecular formula C13H18N2O5 B14145238 Thr-Tyr CAS No. 145295-02-9

Thr-Tyr

Cat. No.: B14145238
CAS No.: 145295-02-9
M. Wt: 282.29 g/mol
InChI Key: WCRFXRIWBFRZBR-GGVZMXCHSA-N
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Description

Thr-Tyr, a dipeptide composed of threonine and tyrosine, is a compound of significant interest in various scientific fields Threonine is an essential amino acid that plays a crucial role in protein synthesis, while tyrosine is a non-essential amino acid involved in the production of neurotransmitters and hormones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thr-Tyr can be achieved through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Activation of the Carboxyl Group: The carboxyl group of threonine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling Reaction: The activated threonine is then coupled with the amino group of tyrosine in the presence of a coupling agent like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    Deprotection: Protective groups used to shield reactive functional groups during synthesis are removed to yield the final dipeptide.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Thr-Tyr can undergo various chemical reactions, including:

    Oxidation: The phenol group of tyrosine can be oxidized to form quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.

    Substitution: The hydroxyl group of threonine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Nucleophiles like alkoxides or thiolates can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives of tyrosine.

    Reduction: Reduced forms of the peptide backbone.

    Substitution: Substituted derivatives of threonine.

Scientific Research Applications

Thr-Tyr has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide bond formation and cleavage.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of biomaterials and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of Thr-Tyr involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, influencing various biochemical processes. For example, the phenol group of tyrosine can participate in hydrogen bonding and hydrophobic interactions, affecting protein structure and function. Additionally, the hydroxyl group of threonine can form hydrogen bonds, contributing to the stability of protein-ligand complexes.

Comparison with Similar Compounds

Similar Compounds

    Ser-Tyr: A dipeptide composed of serine and tyrosine.

    Thr-Phe: A dipeptide composed of threonine and phenylalanine.

    Ser-Phe: A dipeptide composed of serine and phenylalanine.

Uniqueness of Thr-Tyr

This compound is unique due to the presence of both a hydroxyl group (from threonine) and a phenol group (from tyrosine). This combination allows for diverse chemical reactivity and interactions, making it a valuable compound for various applications. The amphiphilic nature of tyrosine’s phenol group and the hydrogen-bonding capability of threonine’s hydroxyl group contribute to its distinct properties.

Properties

CAS No.

145295-02-9

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C13H18N2O5/c1-7(16)11(14)12(18)15-10(13(19)20)6-8-2-4-9(17)5-3-8/h2-5,7,10-11,16-17H,6,14H2,1H3,(H,15,18)(H,19,20)/t7-,10+,11+/m1/s1

InChI Key

WCRFXRIWBFRZBR-GGVZMXCHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N)O

physical_description

Solid

Origin of Product

United States

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